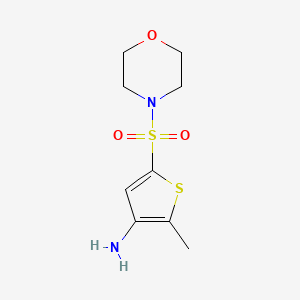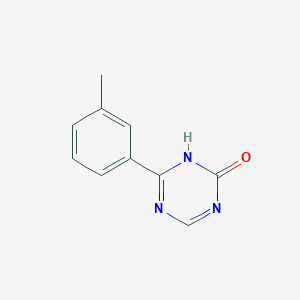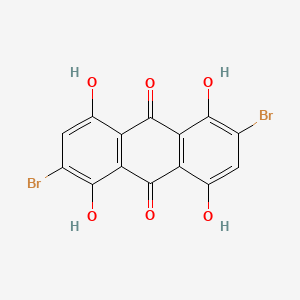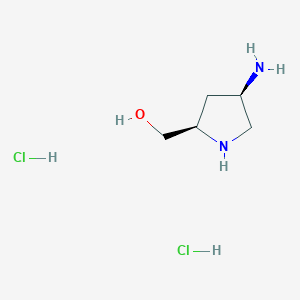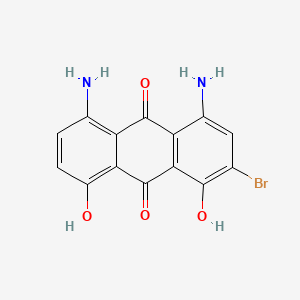
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H9BrN2O4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is notable for its unique structure, which includes amino, bromo, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. The compound also interacts with enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:
1,8-Dihydroxyanthraquinone: Known for its use in antipsoriatic drugs.
1,5-Diamino-4,8-dihydroxyanthraquinone: Another derivative with similar applications in dyes and pigments.
2,3-Dihydroxyanthraquinone: Used in the synthesis of natural products and pharmaceuticals
The uniqueness of this compound lies in its combination of amino, bromo, and hydroxy groups, which provide a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
64918-92-9 |
|---|---|
Formule moléculaire |
C14H9BrN2O4 |
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
4,5-diamino-2-bromo-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9BrN2O4/c15-4-3-6(17)9-11(12(4)19)14(21)10-7(18)2-1-5(16)8(10)13(9)20/h1-3,18-19H,16-17H2 |
Clé InChI |
OEOBNTWIEVRPDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


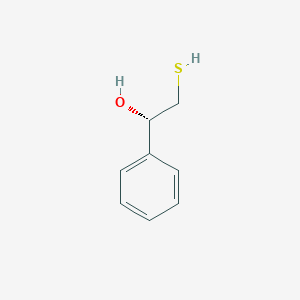




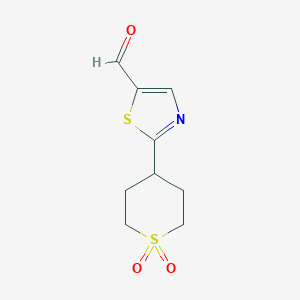

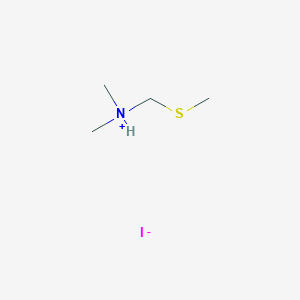
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
